molecular formula C29H36N6O B11436678 (4-Phenylpiperazin-1-yl)(1-(4-(piperidin-1-yl)phthalazin-1-yl)piperidin-4-yl)methanone

(4-Phenylpiperazin-1-yl)(1-(4-(piperidin-1-yl)phthalazin-1-yl)piperidin-4-yl)methanone

Cat. No.: B11436678
M. Wt: 484.6 g/mol
InChI Key: QDRHZOVEOVTFLV-UHFFFAOYSA-N
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Description

1-[4-(4-Phenylpiperazine-1-carbonyl)piperidin-1-yl]-4-(piperidin-1-yl)phthalazine is a complex organic compound that features multiple piperazine and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]-4-(piperidin-1-yl)phthalazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-phenylpiperazine and piperidin-1-yl derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include acyl chlorides, amines, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Phenylpiperazine-1-carbonyl)piperidin-1-yl]-4-(piperidin-1-yl)phthalazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert specific functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(4-Phenylpiperazine-1-carbonyl)piperidin-1-yl]-4-(piperidin-1-yl)phthalazine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a ligand for specific receptors.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]-4-(piperidin-1-yl)phthalazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(4-Phenylpiperazine-1-carbonyl)piperidin-1-yl]ethanone: This compound shares structural similarities but differs in its functional groups and overall reactivity.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide:

Uniqueness

1-[4-(4-Phenylpiperazine-1-carbonyl)piperidin-1-yl]-4-(piperidin-1-yl)phthalazine is unique due to its specific arrangement of piperazine and piperidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H36N6O

Molecular Weight

484.6 g/mol

IUPAC Name

(4-phenylpiperazin-1-yl)-[1-(4-piperidin-1-ylphthalazin-1-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C29H36N6O/c36-29(35-21-19-32(20-22-35)24-9-3-1-4-10-24)23-13-17-34(18-14-23)28-26-12-6-5-11-25(26)27(30-31-28)33-15-7-2-8-16-33/h1,3-6,9-12,23H,2,7-8,13-22H2

InChI Key

QDRHZOVEOVTFLV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NN=C(C3=CC=CC=C32)N4CCC(CC4)C(=O)N5CCN(CC5)C6=CC=CC=C6

Origin of Product

United States

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